molecular formula C5H9NO3 B8541093 N-(2-hydroxyethyl)-2-oxopropanamide

N-(2-hydroxyethyl)-2-oxopropanamide

Cat. No.: B8541093
M. Wt: 131.13 g/mol
InChI Key: NMUQYBPDIJRAMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyethyl)-2-oxopropanamide is a useful research compound. Its molecular formula is C5H9NO3 and its molecular weight is 131.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

N-(2-hydroxyethyl)-2-oxopropanamide

InChI

InChI=1S/C5H9NO3/c1-4(8)5(9)6-2-3-7/h7H,2-3H2,1H3,(H,6,9)

InChI Key

NMUQYBPDIJRAMA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)NCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethanolamine (16 g, 66 mmol) was added dropwise to stirred ethyl pyruvate (8 g, 69 mmol) at temperature between 22 and 48° C. Then the mixture was heated to 120° C. and stirred at this temperature for 3 hours. During the reaction, the formed ethanol and water were removed by distillation. The reaction mixture was cooled to room temperature and poured into 40 ml of water. The mixture was acidified to pH<1 and stirred for 30 minutes at room temperature. The solution was saturated with sodium chloride and extracted with ethyl acetate a few times. The ethyl acetate layer was evaporated to dryness. The remaining residual oil was purified by silica gel column chromatography using heptane/ethyl acetate to yield colorless oil (1 g, 9% yield).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Yield
9%

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